molecular formula C18H17N3O5S B2897876 ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-96-5

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2897876
CAS No.: 393838-96-5
M. Wt: 387.41
InChI Key: FRRKAPRDNPZFQV-HNENSFHCSA-N
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Description

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring and the isoindole moiety makes it an interesting subject for chemical research.

Scientific Research Applications

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

The compound Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a complex molecule that contains two significant heterocyclic systems: the indole and thiazole rings . These systems are known to interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been associated with a broad spectrum of biological activities . The specific interactions of this compound with its targets would depend on the exact nature of these targets.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology , and thiazole derivatives have been associated with various biological activities . Therefore, it is likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the known biological activities of indole and thiazole derivatives , it is likely that this compound could have a range of potential effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the isoindole and thiazole moieties through an acetylation reaction, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate
  • 2-(1,3-Dioxoisoindol-2-yl)acetic acid
  • 3,4-Dimethyl-1,3-thiazole-5-carboxylic acid

Uniqueness

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its combination of the isoindole and thiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-4-26-17(25)14-10(2)20(3)18(27-14)19-13(22)9-21-15(23)11-7-5-6-8-12(11)16(21)24/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRKAPRDNPZFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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